molecular formula C10H9BrN2O2 B1322489 Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate CAS No. 588720-12-1

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B1322489
CAS No.: 588720-12-1
M. Wt: 269.09 g/mol
InChI Key: RRKJEGMEYNSMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2 It is a brominated derivative of pyrrolopyrimidine, which is a fused ring system containing both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the bromination of pyrrolopyrimidine derivatives. One common method involves the reaction of pyrrolopyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrrolopyrimidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolopyrimidine derivatives.

    Oxidation Reactions: Oxidized derivatives of pyrrolopyrimidine.

    Reduction Reactions: Reduced forms of pyrrolopyrimidine.

Scientific Research Applications

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloropyrrolo[1,2-c]pyrimidine-3-carboxylate
  • Ethyl 6-fluoropyrrolo[1,2-c]pyrimidine-3-carboxylate
  • Ethyl 6-iodopyrrolo[1,2-c]pyrimidine-3-carboxylate

Uniqueness

Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKJEGMEYNSMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626521
Record name Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588720-12-1
Record name Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.